Cas no 1805964-07-1 (2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol)

2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of bromine at the 2-position and difluoromethyl/trifluoromethyl groups at the 6- and 3-positions, respectively, enhances its reactivity as a versatile intermediate for cross-coupling reactions and further functionalization. The hydroxymethyl group at the 5-position offers additional modification potential, enabling derivatization into esters, ethers, or other key pharmacophores. Its structural features contribute to improved metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. This compound is particularly useful in the development of advanced fluorinated heterocycles for applications in medicinal chemistry and crop protection.
2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol structure
1805964-07-1 structure
Product name:2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol
CAS No:1805964-07-1
MF:C8H5BrF5NO
MW:306.027418851852
CID:4809083

2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol
    • Inchi: 1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(2-16)5(15-6)7(10)11/h1,7,16H,2H2
    • InChI Key: MDCKHEDNQRNGHA-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)(F)F)C=C(CO)C(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • XLogP3: 2.5
  • Topological Polar Surface Area: 33.1

2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029055516-1g
2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol
1805964-07-1 97%
1g
$1,490.00 2022-04-01

Additional information on 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol

Recent Advances in the Study of 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol (CAS: 1805964-07-1)

The compound 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol (CAS: 1805964-07-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique fluorinated pyridine core, has shown promising potential in various applications, including agrochemicals and pharmaceutical intermediates. Recent studies have focused on its synthesis, reactivity, and potential biological activities, making it a subject of intense investigation.

One of the key areas of research has been the optimization of synthetic routes for 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient multi-step synthesis starting from commercially available precursors, achieving high yields and purity. The authors highlighted the importance of controlling reaction conditions to minimize side reactions, particularly those involving the highly reactive bromine and fluorine substituents.

In the realm of agrochemical applications, this compound has been explored as a potential intermediate for novel pesticides. Research conducted by a team at Bayer CropScience (2024) revealed that derivatives of 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol exhibited potent insecticidal activity against a range of agricultural pests. The study attributed this activity to the compound's ability to interfere with the nervous system of insects, although the exact mechanism remains under investigation.

Pharmaceutical research has also taken an interest in this compound due to its structural similarity to known bioactive molecules. A recent preprint (BioRxiv, 2024) reported that 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol could serve as a key building block for the development of small-molecule inhibitors targeting specific kinases involved in inflammatory pathways. The study employed molecular docking simulations and in vitro assays to validate its potential, opening new avenues for drug discovery.

Despite these promising findings, challenges remain in the large-scale production and application of 2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol. Issues such as stability under various conditions and the need for greener synthetic methods are currently being addressed by research groups worldwide. Future studies are expected to focus on expanding its utility in both agrochemical and pharmaceutical domains, with particular emphasis on structure-activity relationships and mechanism of action studies.

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